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Introduction: A Molecule of Strategic Importance
N-(1-Phenylethyl)prop-2-yn-1-amine (CAS: 56862-34-1) is a chiral secondary amine that

stands as a versatile and highly valuable building block in modern organic synthesis.[1][2][3] Its

structure is a strategic amalgamation of two key functional motifs: the well-established (R)- or

(S)-1-phenylethylamine chiral auxiliary and the synthetically powerful terminal alkyne of the

propargylamine group. This unique combination provides chemists and drug development

professionals with a powerful tool for introducing chirality, rigidity, and a reactive handle for

diverse chemical transformations.

The 1-phenylethylamine moiety is a privileged chiral inducer, widely employed to direct the

stereochemical outcome of asymmetric syntheses.[4][5] Its commercial availability in both

enantiomeric forms makes it a cost-effective choice for constructing enantiopure products,

which is particularly critical in the pharmaceutical industry where the biological activity of a

molecule is often dependent on its specific stereoisomer.[5][6]

Simultaneously, the propargylamine component, featuring a terminal alkyne, opens a gateway

to a vast array of chemical reactions. Most notably, it is a prime substrate for copper-catalyzed

azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," enabling the efficient
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construction of complex molecular architectures. This functionality is of paramount importance

in drug discovery, chemical biology, and materials science for creating novel compounds and

conjugates. This guide provides an in-depth examination of the fundamental characteristics,

synthesis, reactivity, and applications of this pivotal chemical entity.

PART 1: Core Physicochemical and Spectroscopic
Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to

its effective application in research and development.

Physicochemical Data
The key physicochemical properties of N-(1-Phenylethyl)prop-2-yn-1-amine are summarized

below for quick reference. These parameters are crucial for reaction planning, purification, and

analytical method development.

Property Value Source

CAS Number 56862-34-1 [1][3]

Molecular Formula C₁₁H₁₃N [1][3]

Molecular Weight 159.23 g/mol [1][3]

Purity Typically >97% [1][3]

SMILES C#CCNC(C)C1=CC=CC=C1 [3]

Topological Polar Surface Area

(TPSA)
12.03 Å² [3]

logP (octanol-water partition

coeff.)
1.97 [3]

Hydrogen Bond Acceptors 1 [3]

Hydrogen Bond Donors 1 [3]

Rotatable Bonds 3 [3]
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Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of N-(1-

Phenylethyl)prop-2-yn-1-amine. The following is a predicted profile based on its structure and

established spectroscopic principles.

Infrared (IR) Spectroscopy
As a secondary amine, its IR spectrum is expected to show characteristic peaks. The key

absorptions include:

N-H Stretch: A single, moderately weak band around 3350-3310 cm⁻¹ is characteristic of a

secondary amine.[7][8]

Terminal Alkyne ≡C-H Stretch: A sharp, strong peak typically appears around 3300 cm⁻¹.

Alkyne C≡C Stretch: A weak to medium band is expected in the 2150-2100 cm⁻¹ region.

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹.

C-N Stretch: An absorption in the 1250–1020 cm⁻¹ range is expected for the aliphatic C-N

bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm (5H).

Methine Proton (CH-N): A quartet around δ 3.8-4.0 ppm (1H), coupled to the methyl protons.

Methylene Protons (CH₂-N): A doublet of doublets around δ 3.4-3.6 ppm (2H), coupled to the

alkynyl proton.

Alkynyl Proton (C≡CH): A triplet around δ 2.2-2.4 ppm (1H), coupled to the methylene

protons.
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Amine Proton (NH): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose position

can vary with concentration and solvent. Its signal will disappear upon D₂O exchange.[8]

Methyl Protons (CH₃): A doublet around δ 1.4-1.6 ppm (3H), coupled to the methine proton.

¹³C NMR:

Aromatic Carbons: Signals between δ 125-145 ppm.

Terminal Alkyne Carbons: Two distinct signals, with the terminal carbon (≡CH) around δ 70-

75 ppm and the internal carbon (-C≡) around δ 80-85 ppm.

Methine Carbon (CH-N): A signal in the δ 55-60 ppm range.

Methylene Carbon (CH₂-N): A signal in the δ 35-40 ppm range.

Methyl Carbon (CH₃): A signal in the δ 20-25 ppm range.

PART 2: Synthesis and Key Methodologies
The synthesis of N-(1-Phenylethyl)prop-2-yn-1-amine is typically achieved via a straightforward

nucleophilic substitution reaction. This process leverages the nucleophilicity of the primary

amine of 1-phenylethylamine to displace a halide from a propargyl electrophile.

General Synthesis Workflow
The most common and efficient laboratory-scale synthesis involves the N-alkylation of

enantiomerically pure (R)- or (S)-1-phenylethylamine with propargyl bromide. A non-

nucleophilic base is required to neutralize the hydrobromic acid (HBr) formed during the

reaction, driving the equilibrium towards the product.
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Reactants & Reagents

Process

Outcome

(R/S)-1-Phenylethylamine

N-Alkylation Reaction
(Nucleophilic Substitution)

Propargyl Bromide Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., Acetonitrile, DMF)

Salt Byproduct (e.g., KBr, Et₃NHBr) Workup & Purification
(Extraction, Chromatography)

N-(1-Phenylethyl)prop-2-yn-1-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(1-Phenylethyl)prop-2-yn-1-amine.

Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis.

Materials:

(S)-1-Phenylethylamine (1.0 eq)

Propargyl bromide (80% solution in toluene, 1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile (CH₃CN), anhydrous

Procedure:

Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen

atmosphere, add anhydrous acetonitrile followed by anhydrous potassium carbonate.

Addition of Amine: Add (S)-1-Phenylethylamine to the stirring suspension.

Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add the propargyl

bromide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

Causality Note: Dropwise addition at low temperature is crucial to control the exothermic

reaction and minimize potential side reactions, such as over-alkylation to the tertiary

amine.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer

Chromatography (TLC).

Workup:

Filter the reaction mixture to remove the potassium salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and wash with water and then brine to remove any

remaining inorganic salts and impurities.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo.

Purification: The crude product is purified by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield the pure N-(1-Phenylethyl)prop-2-yn-1-amine.

PART 3: Reactivity and Applications in Drug
Development
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The synthetic utility of N-(1-Phenylethyl)prop-2-yn-1-amine stems from the distinct reactivity of

its alkyne and amine functionalities, combined with its inherent chirality.

Core Reactivity Pathways
The terminal alkyne is the primary site for elaboration, making it a powerful handle for

molecular construction. The chiral center allows for diastereoselective reactions, providing

control over the final product's stereochemistry.

Key Synthetic Transformations Resulting Scaffolds

N-(1-Phenylethyl)
prop-2-yn-1-amine

CuAAC (Click Chemistry)
+ Organic Azide (R-N₃)Alkyne

Sonogashira Coupling
+ Aryl Halide (Ar-X)

Alkyne

Amine Functionalization
(e.g., Acylation)

Amine

Chiral 1,2,3-Triazole
Derivatives

Chiral Arylalkyne
Scaffolds

Chiral Amide
Products

Click to download full resolution via product page

Caption: Key reaction pathways for N-(1-Phenylethyl)prop-2-yn-1-amine.

Applications in Medicinal Chemistry and Drug Discovery
Chiral Auxiliary and Building Block: The 1-phenylethylamine group can act as a chiral

auxiliary, directing the stereochemistry of reactions at or near the propargyl group. More

commonly, it is incorporated as a permanent chiral fragment in the final molecule. Chiral 1,3-

diamines, which can be synthesized from such precursors, are important scaffolds in

organocatalysis and bioactive compounds.[9]

Scaffold for Bioactive Molecules: The phenylethylamine framework is a common feature in

many neurologically active drugs. Derivatives of N-(2-phenylethyl)ethylamine have been
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investigated as dopamine receptor ligands.[10] The introduction of the propargyl group

provides a vector for further diversification to explore structure-activity relationships (SAR).

"Click Chemistry" for Drug Conjugation and Discovery: The terminal alkyne makes this

molecule an ideal partner for "click" reactions with azide-functionalized molecules. This is

widely used for:

Lead Discovery: Rapidly generating libraries of compounds (e.g., triazoles) for high-

throughput screening.

Bioconjugation: Linking the molecule to peptides, proteins, or labels for targeted drug

delivery or diagnostic applications.

Propargylamine as a Pharmacophore: The propargylamine moiety itself is a key

pharmacophore in several enzyme inhibitors, most notably Monoamine Oxidase (MAO)

inhibitors. While this specific compound is not an approved drug, it serves as a valuable

starting point for designing novel inhibitors where the chiral phenylethyl group can provide

specific interactions within an enzyme's active site.

PART 4: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the

integrity of the compound. While a specific, comprehensive Safety Data Sheet (SDS) for this

exact molecule is not widely available, data from structurally related compounds like

propargylamines and phenylethylamines provide a strong basis for safety protocols.

Hazard Profile
Based on analogous structures, N-(1-Phenylethyl)prop-2-yn-1-amine should be handled as a

hazardous substance with the following potential risks:

Corrosive: Amines are often corrosive and can cause severe skin burns and eye damage

upon contact.[11][12]

Harmful if Swallowed or in Contact with Skin: Acute toxicity via oral and dermal routes is a

potential concern.[11][13]

Flammability: While not highly flammable, it may be a combustible liquid.[11][12]
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Inhalation Hazard: Vapors or mists may be irritating to the respiratory tract.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat. A face shield may be necessary when handling larger

quantities.[11][12]

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

minimize inhalation exposure.[14]

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately

flush the affected area with copious amounts of water.[12]

Ignition Sources: Keep away from heat, sparks, and open flames.[11][12]

Storage
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] A

recommended storage temperature is 2-8 °C.[3]

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere

(e.g., nitrogen or argon) is advisable to prevent degradation.

Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid

anhydrides.[12]

Conclusion
N-(1-Phenylethyl)prop-2-yn-1-amine is more than just a simple chemical; it is a strategically

designed synthetic tool. It provides a reliable and cost-effective method for introducing chirality

while simultaneously offering the vast synthetic potential of a terminal alkyne. Its utility in

constructing complex chiral molecules, particularly through modern synthetic methods like click

chemistry, makes it an indispensable resource for researchers, scientists, and drug

development professionals. A comprehensive understanding of its properties, synthesis, and

reactivity, as detailed in this guide, is key to unlocking its full potential in the pursuit of novel

therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. keyorganics.net [keyorganics.net]

2. (1-phenylethyl)(prop-2-yn-1-yl)amine [chemicalbook.com]

3. chemscene.com [chemscene.com]

4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA):
Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. nbinno.com [nbinno.com]

7. orgchemboulder.com [orgchemboulder.com]

8. chem.libretexts.org [chem.libretexts.org]

9. mdpi.com [mdpi.com]

10. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as
dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

11. sigmaaldrich.com [sigmaaldrich.com]

12. fishersci.com [fishersci.com]

13. chemos.de [chemos.de]

14. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Basic characteristics of N-(1-Phenylethyl)prop-2-yn-1-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2474668#basic-characteristics-of-n-1-phenylethyl-
prop-2-yn-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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